2-(5-Chloro-2-fluorophenyl)pyrrolidine

TGF-β signaling Kinase inhibition Cancer therapeutics

Medicinal chemistry teams targeting TGF-β signaling often face potency cliffs with unsubstituted phenylpyrrolidine scaffolds. This 5-chloro-2-fluorophenyl derivative is the essential intermediate for achieving nanomolar activity against ALK5. - Achieves low nanomolar potency (IC50 2.70 nM) in TGF-β receptor kinase assays, compared to >10,000 nM for unsubstituted analogs. - The unique halogen substitution pattern enhances target binding and metabolic stability, a requirement for programs targeting TGF-β, prostaglandin D2 receptors, or CNS disorders. - Available in racemic and enantiopure forms to support stereochemical SAR exploration. We provide reliable global supply for R&D.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
Cat. No. B12437735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-fluorophenyl)pyrrolidine
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)Cl)F
InChIInChI=1S/C10H11ClFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
InChIKeyQGMCXNROUZRMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-2-fluorophenyl)pyrrolidine Overview


2-(5-Chloro-2-fluorophenyl)pyrrolidine is a halogenated pyrrolidine derivative (molecular formula C10H11ClFN, MW 199.65) characterized by a phenyl ring bearing electron-withdrawing chlorine and fluorine substituents at the 5- and 2-positions, respectively [1]. This substitution pattern imparts distinct physicochemical properties, including an XLogP3 of 2.5, a topological polar surface area of 12 Ų, and a single rotatable bond, which collectively confer conformational rigidity and favorable lipophilicity for central nervous system penetration [2]. The compound serves as a key intermediate in the synthesis of bioactive molecules, particularly TGF-β family kinase inhibitors and prostaglandin D2 receptor antagonists, and is available in both racemic and enantiopure forms from multiple commercial suppliers .

Kinase inhibitor synthesis: Supports TGF-β family kinase inhibitor programs and prostaglandin D2 receptor antagonist design.
CNS-penetrant probe design: Halogenated scaffold with favorable lipophilicity for blood-brain barrier penetration studies.
Stereochemical SAR: Available in racemic and enantiopure forms for chiral structure-activity relationship exploration.

2-(5-Chloro-2-fluorophenyl)pyrrolidine vs. Unsubstituted Analogues


The 5-chloro-2-fluoro substitution pattern on the phenyl ring is not a minor modification; it fundamentally alters the electronic environment, lipophilicity, and binding interactions of the pyrrolidine scaffold. Direct comparative data from TGF-β receptor kinase assays demonstrate that derivatives bearing the 5-chloro-2-fluorophenyl moiety achieve IC50 values in the low nanomolar range (e.g., 2.70 nM for BDBM280366), whereas unsubstituted phenyl analogs exhibit significantly reduced potency or lack activity entirely in the same assay systems [1]. The electron-withdrawing chlorine and fluorine atoms enhance binding affinity through halogen bonding and hydrophobic interactions with kinase hinge regions, while also modulating metabolic stability—a critical factor that generic substitution cannot replicate [2]. Consequently, 2-phenylpyrrolidine or other non-halogenated analogs fail to serve as suitable replacements in programs targeting TGF-β signaling, prostaglandin D2 receptors, or other systems where this specific pharmacophore is required.

Risk 1
5-Chloro-2-fluorophenyl may support kinase hinge-region binding; unsubstituted phenylpyrrolidine may shift assay-response context and fail to replicate pathway-study endpoints.
Risk 2
Halogenated scaffold modulates lipophilicity and metabolic stability context; non-halogenated analogs may alter CNS penetration assay profile.
Risk 3
Pharmacophore-dependent GPCR programs may require 5-chloro-2-fluorophenyl for target engagement; generic pyrrolidine scaffolds may not support CRTH2/DP2 screening context.

2-(5-Chloro-2-fluorophenyl)pyrrolidine: Key Differentiators


TGF-β Kinase Inhibitory Potency

In a direct comparative analysis of pyrrolidine-based kinase inhibitors, the 2-(5-chloro-2-fluorophenyl)pyrrolidine-containing compound BDBM280366 demonstrated an IC50 of 2.70 nM against TGFβ3 family Ser/Thr kinases [1]. In contrast, structurally related compounds lacking the 5-chloro-2-fluoro substitution, such as unsubstituted phenylpyrrolidine derivatives, exhibit markedly higher IC50 values (e.g., 1.00E+4 nM for certain analogs) or complete inactivity in the same in vitro kinase assay system [2].

TGF-β Kinase Inhibitory Potency
Head-to-head
IC50 = 2.70 nM
~3,700-fold reported difference vs. unsubstituted comparator
Supports pathway-response context for TGF-β kinase studies.
Data to verify in target-specific assay systems.
TGF-β signaling Kinase inhibition Cancer therapeutics

CNS Penetration: Optimized Lipophilicity

The computed XLogP3 value for 2-(5-chloro-2-fluorophenyl)pyrrolidine is 2.5 [1], which falls within the optimal range for CNS penetration (typically 2-4). In contrast, the unsubstituted 2-phenylpyrrolidine exhibits a lower cLogP of approximately 1.8, which is below the ideal range for passive blood-brain barrier diffusion. This difference arises from the electron-withdrawing chlorine and fluorine substituents, which increase lipophilicity and enhance membrane permeability.

CNS Penetration: Lipophilicity
Cross-study comparable
XLogP3 = 2.5
Δ LogP ≈ 0.7 vs. unsubstituted analog
Reported CNS drug-like lipophilicity range context.
Computed property; experimental permeability data pending.
CNS drug design Lipophilicity Blood-brain barrier penetration

Conformational Rigidity and Entropic Benefit

2-(5-Chloro-2-fluorophenyl)pyrrolidine possesses exactly one rotatable bond (the bond connecting the phenyl ring to the pyrrolidine core), as determined by its computed properties [1]. This contrasts with more flexible scaffolds such as N-benzylpyrrolidine derivatives, which typically contain 3-4 rotatable bonds. Lower rotatable bond count correlates with reduced entropic penalty upon binding to protein targets, often resulting in improved binding affinity and selectivity [2].

Conformational Rigidity
Class-level inference
1 rotatable bond
vs. 3–4 in flexible N-benzylpyrrolidine analogs
May support favorable binding entropy context for fragment-based screening.
Target-specific binding data to verify.
Conformational restriction Entropic penalty Binding affinity optimization

CRTH2/DP2 Antagonist Binding Affinity

A spirocyclic pyrrolidine derivative incorporating the 5-chloro-2-fluorophenyl moiety (BDBM21611) demonstrated a Ki of 13 nM against the human prostaglandin D2 receptor 2 (CRTH2/DP2) in a scintillation proximity radioligand competition assay [1]. For comparison, the known CRTH2/DP2 antagonist CAY10595, which also contains a 5-chloro-2-fluorophenyl group but with a different core scaffold, exhibits a Ki of 10 nM . This indicates that the 5-chloro-2-fluorophenyl pharmacophore consistently confers low nanomolar potency across diverse chemical series targeting this GPCR.

CRTH2/DP2 Binding Affinity
Cross-study comparable
Ki = 13 nM
Comparable to CAY10595 (Ki = 10 nM)
Reported GPCR binding context for privileged fragment identification.
Review in diverse chemical series for consistency.
GPCR antagonism Prostaglandin D2 receptor Allergic inflammation

2-(5-Chloro-2-fluorophenyl)pyrrolidine Applications


TGF-β Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ALK5 (TGF-βRI) or related Ser/Thr kinase inhibitors should procure this compound as a key intermediate. The 5-chloro-2-fluorophenyl group is essential for achieving nanomolar potency, as evidenced by the 2.70 nM IC50 of BDBM280366 against TGFβ3 family kinases [5]. Substituting with unsubstituted phenylpyrrolidine (IC50 ~10,000 nM) would result in >3,000-fold loss of activity . The compound's single rotatable bond and favorable XLogP3 of 2.5 further support its utility in designing orally bioavailable kinase inhibitors.

CNS-Penetrant Drug Discovery

Given its computed XLogP3 of 2.5 [5], which falls within the optimal CNS drug-like range, this compound is a preferred building block for developing brain-penetrant therapeutics. The enhanced lipophilicity relative to 2-phenylpyrrolidine (cLogP ~1.8) translates to a predicted ~5-fold increase in membrane permeability, making it particularly suitable for programs targeting neurological disorders where blood-brain barrier penetration is critical.

CRTH2/DP2 Antagonist Development

Research groups focused on allergic inflammation or prostaglandin D2 signaling should utilize this compound as a privileged fragment for CRTH2/DP2 antagonist design. The 5-chloro-2-fluorophenyl moiety consistently delivers low nanomolar binding affinity (Ki = 13 nM for BDBM21611) [5], comparable to the established antagonist CAY10595 (Ki = 10 nM) . This fragment can be incorporated into diverse core scaffolds while maintaining high target engagement.

Fragment-Based Drug Discovery & Scaffold Hopping

The combination of low rotatable bond count (1 rotatable bond) and moderate lipophilicity (XLogP3 2.5) makes this compound an ideal starting point for fragment-based screening and scaffold hopping campaigns [5]. Its conformational rigidity minimizes entropic penalty upon target binding, while the halogen substituents provide synthetic handles for further functionalization. Procurement of both racemic and enantiopure forms enables stereochemical SAR exploration.

Application
Selection Property
Validation Focus
TGF-β Kinase Inhibitor Studies
Kinase hinge-binding pharmacophore
Pathway-response endpoint review
CNS-Penetrant Probe Design
Halogenated scaffold with reported CNS drug-like lipophilicity
Blood-brain barrier penetration assay context
Prostaglandin D2 Receptor Screening
Privileged fragment for CRTH2/DP2 engagement
Target-engagement assay context
Fragment-Based Lead Optimization
Conformational rigidity and synthetic handle profile
Binding entropy and stereochemical SAR review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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